molecular formula C7H6ClNO4S B015371 Benzoic acid, 5-(aminosulfonyl)-2-chloro- CAS No. 97-04-1

Benzoic acid, 5-(aminosulfonyl)-2-chloro-

Cat. No.: B015371
CAS No.: 97-04-1
M. Wt: 235.65 g/mol
InChI Key: LWDSANAOYPHQAW-UHFFFAOYSA-N
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Description

Benzoic acid, 5-(aminosulfonyl)-2-chloro-, also known as Benzoic acid, 5-(aminosulfonyl)-2-chloro-, is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
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Biological Activity

Benzoic acid, 5-(aminosulfonyl)-2-chloro- (CAS Number: 97-04-1), is a chemical compound with the molecular formula C7_7H6_6ClNO4_4S. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Weight : 235.64 g/mol
  • LogP : 0.481
  • InChI Key : LWDSANAOYPHQAW-UHFFFAOYSA-N

Biological Activity Overview

Benzoic acid derivatives often exhibit a range of biological activities. The specific compound in focus has been studied for its antimicrobial properties and potential applications in drug development.

Antimicrobial Activity

Research indicates that benzoic acid, 5-(aminosulfonyl)-2-chloro- demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by MDPI evaluated the compound's effectiveness against Gram-positive bacteria:

Bacterial Strain Inhibition Zone (mm)
Enterococcus faecium E515
Staphylococcus aureus ATCC 65388
Bacillus subtilis ATCC 66839

These results suggest that the compound can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism by which benzoic acid, 5-(aminosulfonyl)-2-chloro- exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    A study published in MDPI highlighted that compounds similar to benzoic acid, 5-(aminosulfonyl)-2-chloro- showed moderate antibacterial effects against Gram-positive strains. The research indicated that modifications to the chemical structure could enhance antibacterial efficacy while reducing toxicity .
  • Evaluation of Antibiofilm Activity :
    Another aspect explored was the antibiofilm activity of the compound. Research demonstrated that while some derivatives did not interfere with biofilm formation, benzoic acid, 5-(aminosulfonyl)-2-chloro- exhibited moderate antibiofilm activity against Staphylococcus aureus . The Minimum Biofilm Eradication Concentration (MBEC) was determined to be around 125 µg/mL.
  • Pharmacokinetics and Drug Development :
    The pharmacokinetic profile of benzoic acid derivatives suggests favorable absorption characteristics, making them suitable candidates for drug formulation. The use of reverse phase high-performance liquid chromatography (HPLC) has been established for analyzing this compound, indicating its potential in pharmaceutical applications .

Properties

IUPAC Name

2-chloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDSANAOYPHQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059144
Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-04-1
Record name 5-(Aminosulfonyl)-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-aminosulfonylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 5-(aminosulfonyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-sulphamoylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.323
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLORO-5-AMINOSULFONYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HMU86N2T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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